molecular formula C12H12O4 B2870450 3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester CAS No. 27979-45-9

3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester

Cat. No.: B2870450
CAS No.: 27979-45-9
M. Wt: 220.224
InChI Key: WAFWIJMZCNUWSJ-UHFFFAOYSA-N
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Description

3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester is an organic compound with the molecular formula C11H10O4. It belongs to the class of isochroman derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester can be achieved through several methods. One common approach involves the condensation of 3-methylphthalic anhydride with methanol in the presence of a catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-oxo-isochroman-3-carboxylic acid: The parent compound without the ester group.

    3-Methyl-1-oxo-isochroman-3-carboxamide: An amide derivative with different chemical properties.

    3-Methyl-1-oxo-isochroman-3-carboxylic acid ethyl ester: An ester with a different alkyl group

Uniqueness

3-Methyl-1-oxo-isochroman-3-carboxylic acid methyl ester is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3-methyl-1-oxo-4H-isochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-12(11(14)15-2)7-8-5-3-4-6-9(8)10(13)16-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFWIJMZCNUWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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